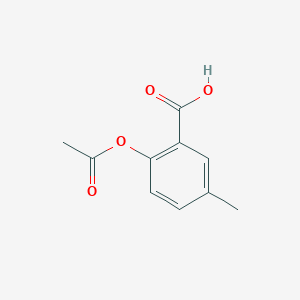

2-(Acetyloxy)-5-methylbenzoic acid

Beschreibung

Significance within Substituted Benzoic Acid Chemistry

The study of 2-(Acetyloxy)-5-methylbenzoic acid contributes to the fundamental understanding of how different substituent groups influence the chemical behavior of the benzoic acid scaffold. The interplay between the electron-withdrawing nature of the acetyloxy group and the electron-donating character of the methyl group at their respective positions creates a nuanced electronic environment on the aromatic ring. This, in turn, affects the acidity of the carboxylic acid and the reactivity of the ring towards electrophilic substitution. The position of these substituents is also crucial, with the "ortho" placement of the acetyloxy group potentially leading to specific intramolecular interactions, a phenomenon known as the ortho-effect, which can further modulate the compound's properties in ways not seen in its meta and para isomers.

Role as a Synthetic Intermediate and Precursor in Organic Synthesis

Beyond its theoretical importance, this compound serves as a versatile synthetic intermediate. Its structure contains multiple reactive sites—the carboxylic acid, the ester linkage, and the aromatic ring—that can be selectively targeted in chemical transformations. This makes it a valuable building block for the construction of more complex molecules. The acetyloxy group can be hydrolyzed to a hydroxyl group, and the carboxylic acid can undergo esterification or be converted to other functional groups. This functional group interchangeability allows for its incorporation into a variety of molecular frameworks, highlighting its utility as a precursor in multistep organic syntheses.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-acetyloxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-3-4-9(14-7(2)11)8(5-6)10(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMUQQMPOYILBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631579 | |

| Record name | 2-(Acetyloxy)-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14504-08-6 | |

| Record name | 2-(Acetyloxy)-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14504-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetyloxy)-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 2-(Acetyloxy)-5-methylbenzoic acid are crucial for its handling, application in reactions, and purification.

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 14504-08-6 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Appearance | Solid |

This table is populated with publicly available data.

Advanced Spectroscopic and Solid State Structural Elucidation of 2 Acetyloxy 5 Methylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(Acetyloxy)-5-methylbenzoic acid, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of structurally similar compounds, such as acetylsalicylic acid and methylbenzoic acid isomers, the expected chemical shifts and coupling patterns can be predicted. rsc.orghmdb.carsc.orgthermofisher.comchemicalbook.com

The spectrum would characteristically display signals in three main regions: the aromatic region, the methyl proton region, and the acidic proton region. The protons on the benzene (B151609) ring are expected to appear as a set of multiplets due to spin-spin coupling. The proton ortho to the carboxyl group is likely to be the most deshielded, appearing at the lowest field in the aromatic region. The methyl group attached to the benzene ring would present as a sharp singlet, typically in the range of 2.3-2.5 ppm. The protons of the acetyl group will also give rise to a singlet, generally found slightly downfield from the aromatic methyl group. The highly deshielded carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, often above 10 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | 1H |

| Aromatic-H (ortho to -COOH) | 7.9 - 8.1 | Doublet | 1H |

| Aromatic-H | 7.2 - 7.6 | Multiplet | 2H |

| Acetyl-CH₃ (-OCOCH₃) | 2.2 - 2.4 | Singlet | 3H |

| Aromatic-CH₃ | 2.3 - 2.5 | Singlet | 3H |

Note: The predicted data is based on the analysis of similar compounds and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, detailing the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbons of the carboxylic acid and the ester are the most downfield, typically appearing in the 160-180 ppm region. The aromatic carbons will resonate in the 120-150 ppm range, with their specific shifts influenced by the attached functional groups. The quaternary carbons (C1, C2, and C5) can be distinguished from the protonated aromatic carbons. The methyl carbons of the acetyl and aromatic methyl groups will be the most upfield, appearing around 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 170 - 175 |

| Acetyl Carbonyl (-OC OCH₃) | 168 - 172 |

| Aromatic C -OCOCH₃ | 148 - 152 |

| Aromatic C -CH₃ | 135 - 140 |

| Aromatic C -COOH | 128 - 132 |

| Aromatic C-H | 124 - 135 |

| Acetyl-C H₃ | 20 - 23 |

| Aromatic-C H₃ | 20 - 23 |

Note: The predicted data is based on the analysis of similar compounds like acetylsalicylic acid and various methylbenzoic acids and may vary based on solvent and experimental conditions. rsc.orgchemicalbook.comdocbrown.info

Application of Two-Dimensional NMR Techniques for Comprehensive Structure Confirmation

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the complex spectral data and confirming the molecular structure. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

A COSY experiment would reveal the coupling relationships between protons, helping to delineate the connectivity of the aromatic protons. For instance, it would show correlations between adjacent protons on the benzene ring.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals in the ¹H and ¹³C NMR spectra, respectively. For example, it would connect the aromatic proton signals to the signals of the carbons they are attached to, and the methyl proton signals to their respective methyl carbon signals. utah.edunih.govhmdb.ca

Furthermore, a Heteronuclear Multiple Bond Correlation (HMBC) experiment could be employed to establish long-range (2-3 bond) correlations between protons and carbons. This would be crucial in confirming the placement of the acetyl and methyl groups on the aromatic ring by showing correlations from the methyl protons to the aromatic carbons.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a rapid and non-destructive method for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

The most prominent features would be the carbonyl (C=O) stretching vibrations. The carboxylic acid C=O stretch is anticipated as a broad band around 1700-1680 cm⁻¹, while the ester C=O stretch should appear at a higher frequency, typically in the 1770-1735 cm⁻¹ range. The broad O-H stretch of the carboxylic acid dimer is expected in the 3300-2500 cm⁻¹ region. C-O stretching vibrations for the ester and carboxylic acid will appear in the 1300-1000 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present in their characteristic regions.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 3300 - 2500 | Broad, Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2850 | Medium to Weak |

| C=O Stretch (Ester) | 1770 - 1735 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-O Stretch (Ester and Carboxylic Acid) | 1300 - 1000 | Strong |

Note: The predicted data is based on the analysis of similar compounds such as acetylsalicylic acid and various benzoic acid derivatives. chemicalbook.comthermofisher.comnist.gov

Raman Spectroscopy Applications for Molecular Fingerprinting

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations, particularly the ring breathing mode. The C=C stretching vibrations of the benzene ring would also be prominent. The carbonyl stretching bands, while also present, are typically weaker in Raman than in FT-IR. The C-H stretching and bending vibrations of the methyl groups would also be observable. The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule. nih.govchemicalbook.com

Based on a comprehensive search of available scientific literature, a detailed single-crystal X-ray diffraction study for this compound, which is essential for fulfilling the user's request, could not be located. The specific experimental data required to generate the outlined article—including precise molecular geometry, unit cell parameters, and quantitative analyses of intermolecular interactions like hydrogen bonding, π-π stacking, and Hirshfeld surface analysis—does not appear to be publicly available.

The user's instructions demand a scientifically accurate article focusing solely on this compound, structured around a detailed outline of its solid-state characteristics. Without access to a published crystallographic information file (CIF) or a related peer-reviewed study for this specific compound, it is impossible to provide the requested data and analysis. Information on related isomers or analogs is available but would not adhere to the strict and explicit scope of the user's request.

Therefore, the generation of the requested article cannot be completed at this time due to the absence of the necessary source data in the public domain.

Comprehensive Analysis of Intermolecular Interactions

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted benzene ring. The electronic transitions observed in the UV-Vis spectrum are primarily π → π* transitions associated with this aromatic system. The presence of substituents on the benzene ring—the acetyloxy group and the carboxylic acid group, along with the methyl group—influences the energy of these transitions and thus the position and intensity of the absorption bands.

While specific, detailed experimental UV-Vis spectral data for this compound is not widely published, a comprehensive analysis can be derived from its structurally similar analogue, 2-(acetyloxy)benzoic acid (Acetylsalicylic Acid or Aspirin). The electronic properties and, consequently, the UV-Vis spectrum of both compounds are dominated by the substituted benzene ring.

In a typical analysis, acetylsalicylic acid dissolved in a solvent like 0.1 N sodium hydroxide (B78521) exhibits a distinct absorption maximum (λmax). ijnrd.org One study identifies this peak at approximately 270 nm. ijnrd.org Another source reports absorption maxima for acetylsalicylic acid at 192 nm and 276 nm. sielc.com The intense absorption in the far-UV region (around 192-220 nm) and a second, less intense band at a longer wavelength (around 270-280 nm) are characteristic of many substituted benzoic acids. ijnrd.orgsielc.comnist.gov These absorptions correspond to π → π* electronic transitions within the benzene ring.

The electronic transitions are influenced by the substituents on the benzoic acid core. nih.govunamur.be The carboxylic acid and acetyloxy groups are the primary determinants of the chromophoric system. The study of various substituted benzoic acids reveals that electron-donating groups tend to destabilize the conjugate base, thereby affecting the electronic structure. libretexts.org

The table below presents reference UV-Vis spectral data for the closely related compound, acetylsalicylic acid, which serves as a reliable model for understanding the electronic transitions of this compound.

Table 1: Comparative UV-Vis Spectral Data of Acetylsalicylic Acid

| Compound | Solvent/Conditions | λmax (nm) | Reference |

| Acetylsalicylic Acid | 0.1 N Sodium Hydroxide | 270 | ijnrd.org |

| Acetylsalicylic Acid | Not Specified | 192, 276 | sielc.com |

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods have been applied to study aspirin (B1665792) and its derivatives, providing a strong basis for understanding this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reactivity of organic molecules like this compound. DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G* or cc-pVDZ, have been employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. bohrium.comresearchgate.net

For aspirin and its derivatives, DFT studies have been used to calculate a range of electronic structural factors that are crucial for predicting reactivity. bohrium.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, hardness, softness, electronegativity, and the electrophilicity index. bohrium.comoatext.comnih.gov The HOMO-LUMO gap is a particularly important parameter, as a smaller gap suggests higher chemical reactivity. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for understanding intermolecular interactions. nih.govresearchgate.net

While specific DFT data for this compound is not abundant in the literature, the principles derived from studies on aspirin are directly applicable. The presence of the electron-withdrawing acetyloxy group and the electron-donating methyl group on the benzene ring will influence the electronic distribution and reactivity, which can be precisely modeled using DFT. For instance, DFT calculations have been used to compare the stability of different aspirin polymorphs, a study that involved 5-methylaspirin. researchgate.net

Table 1: Key Electronic Properties Calculable by DFT for Aromatic Acids (Illustrative)

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. |

| Hardness (η) | Resistance to change in electron distribution. | Related to the HOMO-LUMO gap. |

| Softness (σ) | The reciprocal of hardness. | Indicates the capacity of a molecule to receive electrons. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Influences bond polarity and reactivity. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a species. | Predicts the propensity to accept electrons. |

This table is illustrative and based on properties typically calculated for similar molecules using DFT. Specific values for this compound would require dedicated calculations.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio quantum mechanical methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a pathway to high-accuracy property prediction without reliance on empirical parameters. esisresearch.orgesisresearch.orgnih.gov These methods have been extensively used to study aspirin's conformational preferences and intramolecular interactions. mst.edumissouri.edu

For aspirin, ab initio calculations at levels up to B3LYP/6-311G**//B3LYP/6-31G* have been performed to explore its potential energy surface and locate all conformational isomers. mst.edumissouri.edu Such studies are crucial for understanding the relative stabilities of different conformers and the energetic barriers to their interconversion. While computationally more demanding than DFT, ab initio methods can offer a more rigorous description of electron correlation effects, which can be important for accurately predicting certain molecular properties. For instance, high-level ab initio calculations have been used to study aspirin-aspirin and aspirin-leucine interactions, providing insights into the nature of hydrogen bonding and other weak interactions. researchgate.net

Conformational Analysis and Potential Energy Surface Exploration

The conformational flexibility of this compound is a key determinant of its biological activity and physical properties. The molecule's conformational space is primarily defined by the rotation around three key bonds: the carboxylic acid C-O bond, the bond connecting the carboxyl group to the phenyl ring, and the ester C-O bond. mst.edumissouri.edu

Computational methods allow for a systematic exploration of the potential energy surface (PES) by scanning these dihedral angles. researchgate.netuni-muenchen.deq-chem.comresearchgate.netq-chem.com For the parent molecule, aspirin, detailed PES scans have been performed using both ab initio and DFT methods. mst.edumissouri.edu These studies have identified multiple conformational isomers and quantified their relative energies. mst.edu The results indicate that the s-trans conformation of the carboxylic acid is significantly preferred, and the Z-conformation of the C-COOH bond is favored unless specific hydrogen bonding opportunities arise. mst.edumissouri.edu

The presence of the methyl group at the 5-position in this compound is expected to have a minor, yet calculable, impact on the conformational preferences compared to aspirin. A thorough conformational analysis would involve generating a 3D potential energy surface by systematically varying the key dihedral angles to identify all low-energy conformers and the transition states that connect them. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, including its interactions with its environment. MD simulations can model the conformational changes of this compound in different solvents, providing a more realistic picture of its behavior in a biological context.

For aspirin and its metabolites, MD simulations coupled with methods like the polarizable continuum model (PCM) have been used to study their relative stability in the gas phase versus in aqueous solution. researchgate.net These studies have shown that the populations of local minima can be significantly different in water compared to the gas phase, highlighting the importance of considering solvent effects. researchgate.net MD simulations can also be used to explore how the solvent influences the conformational landscape and the dynamics of intramolecular hydrogen bonding.

Molecular Docking Studies with Macromolecular Targets for Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govresearchgate.net This method is invaluable for understanding the molecular basis of a drug's mechanism of action and for designing new, more potent inhibitors.

For aspirin and its derivatives, including by extension this compound, the primary targets of interest are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Aspirin is known to inhibit COX enzymes by acetylating a specific serine residue (Ser-530 in COX-1) within the active site. nih.gov

Prediction of Ligand-Receptor Binding Modes

Molecular docking studies have been performed to investigate the binding of aspirin and its analogues to the active sites of COX-1 and COX-2. oatext.comnih.govoatext.com These studies help to elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, the carboxylate group of aspirin-like molecules is known to interact with a key arginine residue (Arg-120) at the entrance of the COX active site. nih.gov

Docking simulations can predict the binding affinity, often expressed as a docking score or binding energy, which can be used to rank the potential efficacy of different compounds. nih.govresearchgate.net Studies on aspirin analogues have shown that modifications to the aspirin scaffold can significantly affect the binding affinity and selectivity for COX-1 versus COX-2. nih.gov For this compound, molecular docking would be instrumental in predicting how the 5-methyl group influences its binding mode and affinity for the COX enzymes compared to aspirin. Furthermore, docking studies have explored the binding of aspirin and its analogues to other potential protein targets, such as β-catenin, which is relevant in cancer research. nih.gov

Table 2: Illustrative Interacting Residues of Aspirin-like Molecules in the COX-2 Active Site from Docking Studies

| Interacting Residue | Type of Interaction | Potential Role in Binding |

| Arg-120 | Ionic Interaction, Hydrogen Bond | Anchors the carboxylate group of the ligand. |

| Tyr-355 | Hydrogen Bond | Interacts with the ligand. |

| Val-349 | Hydrophobic Interaction | Forms part of a hydrophobic pocket. |

| Leu-352 | Hydrophobic Interaction | Contributes to the hydrophobic binding. |

| Ser-530 | Covalent Bond (after acetylation) | The site of irreversible inhibition by aspirin. |

| Phe-518 | Hydrophobic Interaction | Part of the active site channel. |

| Ala-527 | Hydrophobic Interaction | Lines the active site. |

This table is illustrative and based on findings from docking studies of aspirin and its analogues with COX-2. The specific interactions for this compound would need to be confirmed by dedicated docking simulations.

Elucidation of Molecular Recognition Sites and Interaction Fingerprints

The identification of molecular recognition sites and the characterization of interaction fingerprints are pivotal in understanding the biological and chemical behavior of this compound. Computational methods allow for a detailed analysis of the non-covalent interactions that govern how this molecule binds to a target, such as an enzyme active site.

By studying analogues like aspirin, researchers have gained insights into the key interactions that drive molecular recognition. For instance, in the cyclooxygenase (COX) active site, the acetylated serine residue forms a covalent bond, while the salicylate (B1505791) portion is involved in a series of non-covalent interactions. nih.govosti.gov For this compound, the carboxyl group is a primary site for forming strong hydrogen bonds, often acting as a hydrogen bond donor and acceptor. This interaction is a critical anchor in binding to many biological targets, mimicking the interaction between pro-apoptotic proteins and anti-apoptotic counterparts like Mcl-1, where a carboxyl group interacts with an arginine residue. nih.gov

The aromatic ring of the compound facilitates π-stacking interactions with aromatic residues of a binding partner, such as phenylalanine, tyrosine, or tryptophan. nih.gov The methyl group at the 5-position can engage in hydrophobic interactions, contributing to binding affinity and selectivity. The acetyloxy group, besides its role in acylation, can also participate in hydrogen bonding via its carbonyl oxygen.

To systematically capture these interactions, computational tools are used to generate Interaction Fingerprints (IFPs) . nih.govnih.gov An IFP is a binary vector where each bit represents the presence or absence of a specific interaction with a particular residue in a binding site. nih.gov This allows for a detailed comparison of binding modes across different ligands or molecular dynamics simulation frames. nih.gov For example, a study on RIPK1 inhibitors used a four-residue signature filter derived from protein-ligand interaction fingerprints to differentiate between active and inactive compounds. mdpi.com

Table 1: Potential Interaction Profile for this compound

| Functional Group | Potential Interaction Type | Potential Partner in a Biological Target |

| Carboxylic Acid | Hydrogen Bond (Donor/Acceptor), Ionic Interaction | Arginine, Lysine, Histidine, Serine |

| Acetyloxy Group | Hydrogen Bond (Acceptor) | Serine, Threonine, Tyrosine |

| Aromatic Ring | π-π Stacking, π-Cation | Phenylalanine, Tyrosine, Tryptophan, Lysine |

| Methyl Group | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine, Alanine |

Quantitative Structure-Property Relationship (QSPR) Studies of Analogues

Quantitative Structure-Property Relationship (QSPR) studies are essential for predicting the physicochemical properties and biological activities of compounds based on their molecular structure. For this compound, QSPR models are typically developed using a series of its analogues.

Development of Predictive Models Based on Molecular Descriptors

The foundation of a QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors fall into several categories:

Topological Descriptors: These describe the atomic connectivity in the molecule, such as molecular connectivity indices. mdpi.com

Geometrical Descriptors: These relate to the 3D structure of the molecule, including molecular surface area and volume.

Electronic Descriptors: These are derived from quantum chemical calculations and include dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com

Physicochemical Descriptors: These include properties like logP (lipophilicity) and molar refractivity.

Once a set of descriptors is calculated for a series of analogues, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with a specific property. mdpi.comnih.gov For example, a study on benzoic acid compounds used MLR to build a model for predicting oral toxicity (LD₅₀) in mice based on connectivity indices. mdpi.com Another study on 2-(oxalylamino) benzoic acid analogues used Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, to create a predictive model for their inhibitory activity against protein tyrosine phosphatase 1B. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSPR for Benzoic Acid Analogues

| Descriptor Type | Specific Descriptor Example | Property Predicted | Reference |

| Topological | Zero-order connectivity index (⁰Jᴬ) | Oral Toxicity (LD₅₀) | mdpi.com |

| Topological | First-order connectivity index (¹Jᴬ) | Oral Toxicity (LD₅₀) | mdpi.com |

| Quantum Chemical | HOMO Energy (E_HOMO) | Esterification Enthalpy | mdpi.com |

| Quantum Chemical | LUMO Energy (E_LUMO) | Esterification Enthalpy | mdpi.com |

| 3D-QSAR | Steric and Electrostatic Fields (CoMFA) | PTP1B Inhibition | nih.gov |

Correlation of Structural Features with Chemical Reactivity or Macroscopic Properties

QSPR models provide a direct correlation between specific structural features and the properties of a molecule. For analogues of this compound, substituents on the benzene ring significantly influence properties. The Hammett equation is a classic example of a linear free-energy relationship that quantifies the effect of substituents on the reactivity of benzoic acid derivatives. mdpi.com

Computational studies on substituted cinnamic acids, which are structurally related to benzoic acids, have shown a strong correlation between the energy of the highest occupied molecular orbital (E_HOMO) and the enthalpy of the reaction, indicating that electronic properties are key predictors of reactivity. mdpi.com In a broader sense, the presence of the acetyloxy group in this compound makes the ester functionality susceptible to hydrolysis. The methyl group, being electron-donating, can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution.

Crystal Packing Prediction and Polymorphism Analysis

The solid-state structure of a pharmaceutical compound is critical as it affects its stability, solubility, and bioavailability. Computational methods are increasingly used to predict crystal packing and analyze potential polymorphs.

For analogues of this compound, such as aspirin (acetylsalicylic acid), polymorphism is a known phenomenon. Aspirin exists in multiple crystalline forms (polymorphs), which have different arrangements of molecules in the crystal lattice. rsc.orgresearchgate.net These different packing arrangements are often governed by a delicate balance of intermolecular interactions, including hydrogen bonds and weaker C-H···O interactions. rsc.org

Computational crystal structure prediction (CSP) aims to identify the most stable crystal packing arrangements based on the molecule's structure. The process involves generating a multitude of plausible crystal structures and ranking them based on their calculated lattice energies. Studies on o-toluic acid and o-chlorobenzoic acid have demonstrated that even small changes in functional groups (methyl vs. chloro) can lead to different packing arrangements, although the primary hydrogen-bonded motifs, such as carboxylic acid dimers, often remain. rsc.org These computational searches can reveal that multiple packing arrangements may have very similar energies, which is consistent with the observation of polymorphism. rsc.org

The characteristic packing motif for many benzoic acid derivatives is the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups. rsc.org However, other arrangements, like the catemer motif, have also been observed in substituted aspirin derivatives. rsc.org The interplay between these strong hydrogen bonds and weaker interactions dictates the final crystal structure. For this compound, CSP would explore the relative stability of the common dimer motif versus other potential packing arrangements, providing crucial information for experimental polymorph screening.

Spectroscopic Data and Analytical Methods

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, and the acetyl group protons. The chemical shifts and splitting patterns of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern. |

| ¹³C NMR | Resonances for the carboxyl carbon, the ester carbonyl carbon, the aromatic carbons, and the methyl carbons of both the ring and the acetyl group. The chemical shifts would be influenced by the nature of the substituents. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), C=O stretches for both the carboxylic acid and the ester, C-O stretches, and aromatic C-H and C=C stretches. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely show losses of the acetyl group, the carboxyl group, and other characteristic fragments. |

Chemical Reactivity, Reaction Mechanisms, and Transformational Chemistry of 2 Acetyloxy 5 Methylbenzoic Acid

Hydrolytic Stability and Mechanism of the Ester Group Under Various Conditions

The ester group of 2-(acetyloxy)-5-methylbenzoic acid is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 5-methylsalicylic acid and acetic acid. The stability of this ester is highly dependent on the pH of the medium and the temperature.

Under neutral to alkaline conditions (pH 4-8), the hydrolysis of aspirin (B1665792) (acetylsalicylic acid), a closely related compound, is known to be independent of pH. researchgate.net The reaction is believed to proceed via an intramolecular general base catalysis mechanism, where the neighboring carboxylate group facilitates the attack of a water molecule on the ester carbonyl. researchgate.net Oxygen-18 labeling studies have shown that the solvent's oxygen is not incorporated into the resulting salicylic (B10762653) acid, which supports a mechanism involving the carboxylate group's participation. researchgate.net

In acidic conditions, the hydrolysis is catalyzed by protons. The mechanism likely involves protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. acs.org Studies on substituted aspirin derivatives have shown that the rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. acs.org

The hydrolysis of this compound can be represented by the following reaction:

This compound + Water → 5-Methylsalicylic acid + Acetic acid

Table 1: Factors Influencing the Hydrolytic Stability of the Ester Group

| Factor | Effect on Hydrolysis Rate | Mechanism |

|---|---|---|

| High pH (Basic) | Increased | Intramolecular general base catalysis by the carboxylate anion. |

| Low pH (Acidic) | Increased | General acid catalysis, protonation of the ester carbonyl. |

| Neutral pH | Slower, but still occurs | Intramolecular catalysis. |

| Increased Temperature | Increased | Provides the necessary activation energy for the reaction. |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is a versatile functional handle for various chemical transformations, including esterification, amidation, and decarboxylation.

Esterification: The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This is a reversible reaction, and to drive it to completion, either an excess of the alcohol is used, or the water formed during the reaction is removed. teachnlearnchem.com For example, the reaction with methanol (B129727) would yield the corresponding methyl ester. The synthesis of methyl salicylate (B1505791) from salicylic acid is a well-established procedure that can be adapted for this compound. uomustansiriyah.edu.iq

Amidation: Similarly, the carboxylic acid can be converted to an amide by reaction with an amine. This reaction typically requires activation of the carboxylic acid, for instance, by converting it to an acid chloride or by using a coupling agent. The synthesis of amide derivatives of salicylic acid has been reported, often involving the reaction of methyl salicylate with amines or the use of coupling agents with salicylic acid itself. researchgate.netresearchgate.net These methods can be applied to this compound to produce a variety of amide derivatives. A study on the synthesis of 5-acetamido-2-hydroxy benzoic acid derivatives involved acylation reactions with anhydrides or acyl chlorides. mdpi.com

Table 2: General Conditions for Derivatization Reactions

| Reaction | Reagents | Catalyst/Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol) | Concentrated H₂SO₄, heat | Corresponding Ester |

| Amidation | Amine (e.g., Ammonia, primary/secondary amine) | Activation (e.g., SOCl₂) or coupling agent | Corresponding Amide |

The decarboxylation of salicylic acid and its derivatives, which involves the removal of the carboxyl group as carbon dioxide, has been studied under various conditions. acs.orgstackexchange.com This reaction typically requires high temperatures and can be facilitated by the presence of a catalyst. acs.orgmdpi.comrsc.org

For salicylic acid, decarboxylation to phenol (B47542) and carbon dioxide occurs at temperatures between 200-230°C in a high-boiling solvent like benzoic acid. stackexchange.com The mechanism is thought to involve a bimolecular process where a proton attacks the carbon atom to which the carboxyl group is attached. acs.orgstackexchange.com The rate of this reaction is influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups, such as the methyl group in the para position to the hydroxyl group (as in 5-methylsalicylic acid, the hydrolysis product), are known to increase the rate of decarboxylation. acs.org

Therefore, it is expected that this compound, upon hydrolysis to 5-methylsalicylic acid, could undergo decarboxylation at elevated temperatures to yield p-cresol. The acetyl group itself is an electron-withdrawing group, which would disfavor direct decarboxylation before hydrolysis.

Aromatic Ring Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of this compound can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being directed by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The two substituents on the ring, the acetyloxy group and the carboxylic acid group (or its ester/amide derivative), and the methyl group influence the position of incoming electrophiles. The acetyloxy group is an ortho, para-director and an activating group, while the carboxylic acid group is a meta-director and a deactivating group. The methyl group is an ortho, para-director and an activating group. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.comkhanacademy.org

Given the positions of the existing groups, the substitution pattern will be a result of the combined directing effects. The positions ortho and para to the activating methyl and acetyloxy groups, and meta to the deactivating carboxyl group will be favored. Steric hindrance will also play a significant role in determining the final product distribution. For instance, nitration of salicylic acid with a mixture of nitric and sulfuric acid can lead to the formation of picric acid, involving ipso-substitution of the carboxyl group. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups. wikipedia.orgyoutube.comgovtpgcdatia.ac.inlibretexts.org The substituents on this compound are not strongly activating for SNAr. Therefore, nucleophilic aromatic substitution is unlikely to occur under standard conditions. For such reactions to proceed, a good leaving group and strong activation, typically by nitro groups at the ortho and/or para positions, are required. wikipedia.orglibretexts.org

Regioselective Transformations and Controlled Synthetic Strategies

Regioselectivity, the control of the position of chemical bond formation, is a key aspect in the synthesis and derivatization of substituted aromatic compounds like this compound. wikipedia.orgkhanacademy.orgorganic-chemistry.orgyoutube.com

The synthesis of this compound itself starts from 5-methylsalicylic acid, where the acetylation occurs regioselectively at the phenolic hydroxyl group. wikipedia.org Further transformations can be designed to be regioselective by carefully choosing reagents and reaction conditions.

For example, in electrophilic substitution reactions, the choice of electrophile and catalyst can influence the position of substitution. By understanding the directing effects of the existing functional groups, it is possible to predict and control the outcome of the reaction to obtain a specific isomer.

Controlled synthetic strategies could involve the protection of one of the functional groups while reacting the other. For instance, the carboxylic acid could be protected as an ester to prevent it from interfering with a reaction intended for the aromatic ring. Subsequently, the protecting group can be removed to regenerate the carboxylic acid.

Exploration of Catalytic Roles and Organocatalysis involving this compound

While salicylic acid and its derivatives have been explored for various applications, including in the synthesis of pharmaceuticals and as signaling molecules in plants, the specific use of this compound as a catalyst or in organocatalysis is not well-documented in the available literature. nih.govscience.govresearchgate.net

Salicylic acid itself can act as a catalyst in certain reactions, for example, in the esterification of alcohols. The acidic nature of the carboxylic acid group and the presence of the hydroxyl group can allow for various modes of catalytic activation. However, in this compound, the phenolic hydroxyl is acetylated, which would likely alter or diminish its potential catalytic activity compared to the parent salicylic acid.

There is a growing interest in the use of small organic molecules as catalysts (organocatalysis). While derivatives of salicylic acid could potentially be designed to act as organocatalysts, there is currently no specific information available on the application of this compound in this field. Further research would be needed to explore its potential in this area.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₀O₄ |

| 5-Methylsalicylic acid | C₈H₈O₃ |

| Acetic acid | CH₃COOH |

| Acetylsalicylic acid (Aspirin) | C₉H₈O₄ |

| Benzoic acid | C₇H₆O₂ |

| Carbon dioxide | CO₂ |

| p-Cresol | C₇H₈O |

| Methanol | CH₄O |

| Phenol | C₆H₆O |

| Picric acid | C₆H₃N₃O₇ |

Advanced Applications in Chemical Synthesis and Materials Science

2-(Acetyloxy)-5-methylbenzoic Acid as a Versatile Synthetic Building Block

The strategic placement of functional groups in this compound allows it to serve as a key starting material or intermediate in the synthesis of more elaborate chemical structures. Its utility spans from being a precursor for complex organic molecules to participating in intricate reaction sequences.

Precursor in the Synthesis of Complex Organic Molecules

While detailed, specific examples of the use of this compound as a direct precursor in the total synthesis of highly complex natural products are not extensively documented in readily available literature, its structural motifs are present in various bioactive molecules. The related compound, 2-hydroxy-5-methylbenzoic acid (5-methylsalicylic acid), is a known intermediate in the biosynthesis of certain secondary metabolites. The acetyloxy derivative can be considered a protected form of this salicylic (B10762653) acid analog, allowing for selective reactions at the carboxylic acid site before deacetylation to reveal the phenol (B47542). This strategy is a cornerstone of modern organic synthesis, enabling chemists to construct complex molecules with high precision. For instance, similar benzoic acid derivatives are utilized in the synthesis of various pharmaceutical agents and agrochemicals.

Intermediate in Multi-Component and Cascade Reactions

Multi-component and cascade reactions represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single operation. While specific literature detailing the use of this compound in such reactions is sparse, the reactivity of its constituent functional groups suggests its potential as a valuable intermediate.

For example, 2-acylbenzoic acids, a class of compounds to which this compound is related, have been shown to be versatile synthons in the construction of heterocyclic compounds. These reactions often proceed through a cascade mechanism, where a series of intramolecular reactions are triggered after an initial intermolecular event. A catalyst-free cascade cyclization of 2-acylbenzoic acids with amino alcohols or diamines has been developed for the one-pot synthesis of diverse isoindolobenzoxazinones and isoindoloquinazolinones. researchgate.net This highlights the potential for the carboxylic acid moiety of this compound to participate in similar reaction cascades.

Furthermore, Brønsted acid-catalyzed carbocyclization cascades involving aldehydes and alkynyl alcohols demonstrate the power of cascade reactions in generating fused heterocyclic ring systems. nih.gov The presence of both a nucleophilic carboxylic acid and an aromatic ring in this compound suggests its potential to participate in analogous, albeit different, cascade processes.

Development of Novel Organic Materials and Supramolecular Assemblies

The ability of this compound to form predictable and robust intermolecular interactions, primarily through its carboxylic acid group, makes it an attractive component for the design of new organic materials with tailored properties.

Design and Synthesis of Co-crystals and Solid-State Materials

Co-crystallization has emerged as a powerful technique in crystal engineering to modify the physicochemical properties of solid materials. This is particularly relevant in the pharmaceutical industry, where the formation of co-crystals can improve the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). The carboxylic acid group of this compound is a strong hydrogen bond donor, making it an excellent candidate for forming co-crystals with a variety of co-formers, especially those containing hydrogen bond acceptors like pyridine (B92270) or amide functionalities.

Mechanochemistry, such as grinding or ball milling, has become a sustainable and efficient method for the synthesis of co-crystals. nih.govnih.govscispace.com This solvent-free or low-solvent approach can lead to the rapid formation of co-crystal phases that may be difficult to obtain from solution-based methods. nih.govscispace.com For instance, the mechanochemical synthesis of co-crystals between various carboxylic acids and other organic molecules has been extensively studied, demonstrating the reliability of this technique. sci-hub.box New co-crystals of the drug praziquantel (B144689) have been successfully synthesized with various carboxylic acids, including 3-hydroxybenzoic acid, via ball milling, leading to improved solubility. researchgate.net

While specific studies on the co-crystals of this compound are not widely reported, the principles established with similar benzoic acid derivatives are directly applicable. The combination of its carboxylic acid group and the potential for other weaker interactions involving the acetyl and methyl groups could lead to the formation of diverse and interesting solid-state architectures.

Self-Assembly Studies and Molecular Recognition Phenomena in Materials

The programmed self-assembly of molecules into well-defined supramolecular structures is a key goal in materials science. The non-covalent interactions that drive this process, such as hydrogen bonding, π-π stacking, and van der Waals forces, can be encoded into the molecular structure of the building blocks. This compound possesses the necessary functional groups to participate in such self-assembly processes. The carboxylic acid dimer synthon is a particularly robust and well-studied interaction that can be exploited to form one-dimensional tapes or other higher-order structures.

The interplay of these interactions can lead to complex molecular recognition phenomena, where molecules selectively bind to one another to form a specific supramolecular assembly. While specific self-assembly studies of this compound are not prominent in the literature, the broader field of supramolecular chemistry of carboxylic acids provides a strong foundation for predicting its behavior.

Role in Process Chemistry and Scale-Up Considerations for Industrial Applications

The transition of a chemical synthesis from the laboratory to an industrial scale introduces a new set of challenges, including cost, safety, efficiency, and environmental impact. For a compound like this compound, process chemistry would focus on optimizing its synthesis and purification for large-scale production.

The most common laboratory synthesis of this compound involves the acetylation of 5-methylsalicylic acid. chemicalbook.com Two primary methods are reported:

| Method | Reactants | Catalyst | Reported Yield | Reaction Time |

|---|---|---|---|---|

| Acetylation with Acetic Anhydride | 5-Methylsalicylic acid, Acetic anhydride | Concentrated sulfuric acid | ~98% | ~18 hours |

| Acetylation with Acetic Acid | 5-Methylsalicylic acid, Acetic acid | None | ~90% | Several hours (reflux) |

For industrial scale-up, the method using acetic acid might be preferred despite the slightly lower yield, as it avoids the use of a strong, corrosive acid catalyst and the more hazardous acetic anhydride. Process optimization would involve a detailed study of reaction parameters such as temperature, reaction time, and reactant ratios to maximize yield and purity while minimizing cost and waste.

Purification is another critical aspect of industrial production. Recrystallization is a common technique for purifying solid organic compounds, and the choice of solvent would be crucial for achieving high purity and yield on a large scale. The development of a robust and scalable purification protocol would be a key focus of process chemistry research for this compound.

Furthermore, the synthesis of the precursor, 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid), would also need to be considered for an efficient industrial process. An improved synthesis of 2-propoxy-5-methylbenzoic acid, a related compound, was developed by first converting p-cresotinic acid to its ethyl ester, followed by propylation and hydrolysis. nist.gov This multi-step approach was designed to avoid tedious separation of byproducts, a critical consideration for industrial applications. nist.gov

Future Research Directions and Emerging Methodologies

Exploration of Unconventional Synthetic Routes and Biocatalysis

Traditional chemical synthesis methods for compounds like 2-(acetyloxy)-5-methylbenzoic acid, while established, often involve harsh conditions and the use of hazardous reagents. The future of its synthesis lies in the adoption of greener and more efficient methodologies, with biocatalysis emerging as a particularly promising alternative.

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and milder reaction conditions. mdpi.comresearchgate.net For the synthesis of ester-containing compounds such as this compound, lipases are a key class of enzymes. For instance, lipases from Rhizopus oryzae (ROL) have been successfully used in the acylation of structurally similar phenolic compounds. nih.gov The enzymatic approach can achieve regioselectivity that is often challenging to obtain through conventional chemistry. nih.gov

The use of unconventional reaction media, such as deep eutectic solvents (DESs), is another area of active research. mdpi.comresearchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a liquid at a lower temperature than either of the individual components. They offer advantages such as low volatility, high solvency for a wide range of compounds, and biodegradability. mdpi.comresearchgate.net The combination of biocatalysts with these green solvents could lead to highly efficient and sustainable synthetic routes for this compound.

Future research will likely focus on screening and engineering enzymes with enhanced activity and stability for the specific acetylation of 5-methylsalicylic acid. The optimization of reaction conditions in non-aqueous media will also be crucial for developing industrially viable biocatalytic processes.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the discovery and development of new molecules and synthetic pathways. rjptonline.orgnih.gov For a compound like this compound, these computational tools can be applied in several ways.

Compound Design: Generative AI models can design novel analogues of this compound with potentially improved properties. nih.govgithub.com These models learn from vast datasets of existing chemical structures and their activities to propose new molecules with desired characteristics. github.comijpsjournal.com This de novo drug design approach can significantly reduce the time and cost associated with identifying promising new lead compounds. nih.gov

The table below illustrates the potential applications of different AI/ML approaches in the context of this compound research.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Generative Models | Algorithms that create new data (in this case, molecular structures) based on learned patterns from existing data. nih.govgithub.com | Design of novel analogues with enhanced biological activity or improved physicochemical properties. |

| Reaction Predictors | Models that predict the products of a chemical reaction given the reactants and conditions. rsc.orgnih.gov | Rapidly assess the feasibility of novel synthetic routes and identify potential byproducts. |

| Retrosynthesis Planners | AI tools that suggest a synthetic pathway for a target molecule by working backward from the product. rjptonline.org | Propose efficient and novel multi-step syntheses for this compound. |

| Property Prediction | Machine learning models that predict various properties of a molecule, such as solubility, toxicity, and bioactivity. ijpsjournal.comnih.gov | Prioritize the synthesis of derivatives with the most promising profiles, reducing wasted effort on less viable candidates. |

Advanced In Situ Spectroscopic Monitoring of Reaction Pathways

Understanding the mechanism and kinetics of a chemical reaction is crucial for its optimization. Advanced in situ spectroscopic techniques allow for the real-time monitoring of a reaction as it proceeds, providing valuable insights into the formation of intermediates and byproducts. rsc.orgnih.gov

For the synthesis of this compound, which involves an acetylation reaction, in situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool. rsc.org By monitoring the changes in the infrared spectrum over time, researchers can track the consumption of reactants (e.g., 5-methylsalicylic acid and acetic anhydride) and the formation of the product. This allows for the precise determination of reaction kinetics and the identification of any transient intermediates. rsc.org

Other in situ techniques, such as Raman spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can also provide complementary information about the reaction pathway. The data obtained from these methods can be used to build detailed kinetic models of the reaction, which can then be used to optimize reaction conditions for improved yield and purity. nih.gov

The table below summarizes some of the key in situ spectroscopic techniques and their potential applications in studying the synthesis of this compound.

| Spectroscopic Technique | Information Provided | Application to this compound Synthesis |

| FTIR Spectroscopy | Changes in functional groups. rsc.org | Monitoring the disappearance of the hydroxyl group of 5-methylsalicylic acid and the appearance of the ester carbonyl group of the product. |

| Raman Spectroscopy | Vibrational modes of molecules. | Complementary information to FTIR, particularly for symmetric vibrations and reactions in aqueous media. |

| NMR Spectroscopy | Changes in the chemical environment of atomic nuclei. | Detailed structural information about reactants, intermediates, and products in solution. |

| Mass Spectrometry | Mass-to-charge ratio of ions. | Identification of intermediates and byproducts by their molecular weight. |

Development of High-Throughput Screening Methodologies for Chemical Reactivity Profiling

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific property, such as biological activity or chemical reactivity. nih.govyoutube.com In the context of this compound, HTS can be used to profile its reactivity and to screen for derivatives with desired properties.

For example, HTS assays could be developed to assess the stability of the ester bond in this compound and its analogues under various conditions. This information would be valuable for understanding its potential as a prodrug, where the ester is designed to be cleaved in vivo to release the active form of the drug.

Furthermore, HTS can be employed to screen libraries of benzoic acid derivatives for their ability to interact with specific biological targets. mdpi.comnih.govnih.gov This can lead to the discovery of new therapeutic applications for this class of compounds. The use of automated robotic systems in HTS allows for the testing of millions of compounds in a short period, significantly accelerating the drug discovery process. youtube.com

The development of novel HTS assays will be crucial for fully exploring the chemical and biological space around this compound. These assays should be designed to be robust, sensitive, and amenable to automation.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-(Acetyloxy)-5-methylbenzoic acid, and how can purity be validated?

- Methodology : Synthesis typically involves esterification or acetylation of 5-methylsalicylic acid under acidic or catalytic conditions. For purity validation, use HPLC (≥98% purity threshold) with a C18 column and UV detection at 254 nm. TLC (silica gel, ethyl acetate/hexane eluent) can monitor reaction progress. Cross-validate with -NMR to confirm acetyl and methyl group integration .

Q. How should researchers handle stability challenges during storage of this compound?

- Methodology : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the acetyl group. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Use Karl Fischer titration to monitor moisture ingress, as water catalyzes ester cleavage .

Advanced Research Questions

Q. What strategies can minimize byproduct formation in the synthesis of this compound derivatives?

- Methodology : Optimize reaction stoichiometry (e.g., acetic anhydride:substrate molar ratio ≥2:1) and temperature (70–80°C). Introduce scavengers like molecular sieves to absorb water. For derivatives requiring regioselective substitution, employ protecting groups (e.g., tert-butyl for carboxylate) and analyze by LC-MS to track side products .

Q. How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved for structural elucidation?

- Methodology : Re-examine sample preparation: ensure deuterated solvents are anhydrous and free from paramagnetic impurities. For MS discrepancies, use high-resolution ESI-MS to distinguish isotopic patterns. Perform 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions .

Q. What computational approaches are effective in predicting the reactivity of this compound in nucleophilic acyl substitution?

- Methodology : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and calculate activation energies. Compare with experimental kinetic data (e.g., pseudo-first-order rate constants) under varying pH conditions. Solvent effects can be simulated using the PCM model .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

- Methodology : Synthesize analogs with substituents at the 3- and 4-positions. Test in vitro bioactivity (e.g., COX inhibition) and correlate with Hammett σ values or steric parameters (Charton’s ν). Molecular docking (AutoDock Vina) can predict binding affinities to target proteins .

Data Analysis and Experimental Design

Q. What statistical methods are suitable for analyzing dose-response data in toxicity studies of this compound?

- Methodology : Apply nonlinear regression (logistic model) to calculate IC values. Use ANOVA with post-hoc Tukey tests to compare variance across replicates. For high-throughput screening, implement machine learning (random forest) to identify structural alerts linked to toxicity .

Q. How can researchers address batch-to-batch variability in spectroscopic characterization?

- Methodology : Standardize sample preparation (e.g., exact drying time, solvent volume). Implement principal component analysis (PCA) on FT-IR spectra to identify outlier batches. Cross-calibrate instruments using certified reference materials (e.g., NIST standards) .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in aqueous reactions?

- Methodology : Use fume hoods with HEPA filters to avoid inhalation of acetic acid vapors. Wear nitrile gloves and aprons; avoid latex due to permeation risks. Neutralize waste with 10% sodium bicarbonate before disposal. Document incident response plans per OSHA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.